

Comparative Analysis of Phenmetrazine Analogs on Dopamine Reuptake Inhibition

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Compound of Interest

Compound Name: 3-Methyl-2-(4-methylphenyl)morpholine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of various phenmetrazine analogs and their effects on dopamine reuptake, a critical mechanism in neurotransmission and a key target in the development of therapeutics for a range of neurological and psychiatric disorders. The following sections present quantitative data on the inhibitory activity of these compounds, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Introduction to Phenmetrazine and its Analogs

Phenmetrazine is a stimulant drug that was previously used as an appetite suppressant. Its pharmacological effects are primarily mediated by its interaction with monoamine transporters, leading to an increase in extracellular levels of dopamine, norepinephrine, and to a lesser extent, serotonin.[1] The core structure of phenmetrazine has been modified to generate a series of analogs with varying potencies and selectivities for the dopamine transporter (DAT), the protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[2][3] This guide focuses on the comparative effects of these analogs on dopamine reuptake inhibition.

Quantitative Comparison of Dopamine Reuptake Inhibition

The inhibitory potency of phenmetrazine and its analogs on the dopamine transporter is typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a higher potency. The following table summarizes the IC₅₀ values for dopamine reuptake inhibition for several phenmetrazine analogs, as determined by in vitro assays.

Compound	Dopamine Transporter (DAT) IC50 (nM)	Notes
Phenmetrazine	131 - 1930	Acts as a potent substrate-type releaser at the dopamine and norepinephrine transporters.[4][5]
Methyl-Substituted Analogs		
2-Methylphenmetrazine (2-MPM)	6740	Exhibits stimulant properties similar to the parent compound, phenmetrazine.[4][6]
3-Methylphenmetrazine (3-MPM)	>10000	Substantially weaker at the dopamine transporter compared to other analogs.[4]
4-Methylphenmetrazine (4-MPM)	1930	About 3.5-fold more potent than 2-MPM at DAT and may display entactogen properties more similar to MDMA.[4][6]
Fluoro-Substituted Analogs		
2-Fluorophenmetrazine (2-FPM)	< 2500	Inhibits dopamine uptake with a potency comparable to cocaine.[7][8]
3-Fluorophenmetrazine (3-FPM)	< 2500	A potent inhibitor of dopamine and norepinephrine uptake, with less potent effects at the serotonin transporter.[7][8] It acts as a substrate-type releaser at monoamine transporters.[9]
4-Fluorophenmetrazine (4-FPM)	< 2500	Similar to its isomers, it inhibits dopamine and norepinephrine

uptake with potencies
comparable to cocaine.[\[7\]](#)[\[8\]](#)

Experimental Protocols

The data presented in this guide were primarily obtained through in vitro dopamine reuptake assays. These assays are crucial for determining the potency and efficacy of compounds that target the dopamine transporter.[\[10\]](#)[\[11\]](#)[\[12\]](#)

In Vitro Dopamine Reuptake Assay in Rat Brain Synaptosomes

This experimental protocol is a widely used method to assess the ability of compounds to inhibit the reuptake of dopamine into nerve terminals.[\[4\]](#)[\[6\]](#)

1. Preparation of Synaptosomes:

- Rat brains are dissected, and specific regions rich in dopamine terminals, such as the striatum, are isolated.
- The tissue is homogenized in a buffered sucrose solution to release synaptosomes, which are resealed nerve terminals.
- The homogenate is then centrifuged at a low speed to remove larger debris, and the resulting supernatant is centrifuged at a higher speed to pellet the synaptosomes.
- The synaptosome pellet is resuspended in an appropriate assay buffer.

2. Dopamine Uptake Inhibition Assay:

- Aliquots of the synaptosomal preparation are pre-incubated with various concentrations of the test compounds (phenmetrazine analogs).
- The uptake reaction is initiated by the addition of a known concentration of radiolabeled dopamine (e.g., $[^3\text{H}]$ dopamine).

- The incubation is carried out for a short period at a controlled temperature (e.g., 37°C) to allow for dopamine uptake.
- The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled dopamine.
- The filters are washed with ice-cold buffer to remove any unbound radiolabeled dopamine.

3. Measurement and Data Analysis:

- The radioactivity retained on the filters is measured using a scintillation counter.
- The amount of dopamine uptake in the presence of the test compound is compared to the uptake in the absence of the compound (control).
- Non-specific uptake is determined in the presence of a high concentration of a known potent dopamine reuptake inhibitor (e.g., cocaine or nomifensine).
- The IC₅₀ values are then calculated by plotting the percentage of inhibition of dopamine uptake against the concentration of the test compound.

Dopamine Reuptake Assay in HEK293 Cells Expressing Human DAT (hDAT)

This method utilizes a cell line that has been genetically engineered to express the human dopamine transporter, providing a more controlled system to study the interaction of compounds with the human protein.^[7]^[13]

1. Cell Culture and Plating:

- Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human dopamine transporter (hDAT) are cultured in appropriate media.^[13]
- The cells are then seeded into multi-well plates and allowed to adhere and grow to a suitable confluency.

2. Uptake Inhibition Assay:

- The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.
- The cells are then pre-incubated with various concentrations of the phenmetrazine analogs.
- The uptake reaction is initiated by adding a solution containing a specific concentration of radiolabeled dopamine.
- The incubation is performed for a defined period at a controlled temperature.
- The reaction is stopped by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

3. Lysis and Scintillation Counting:

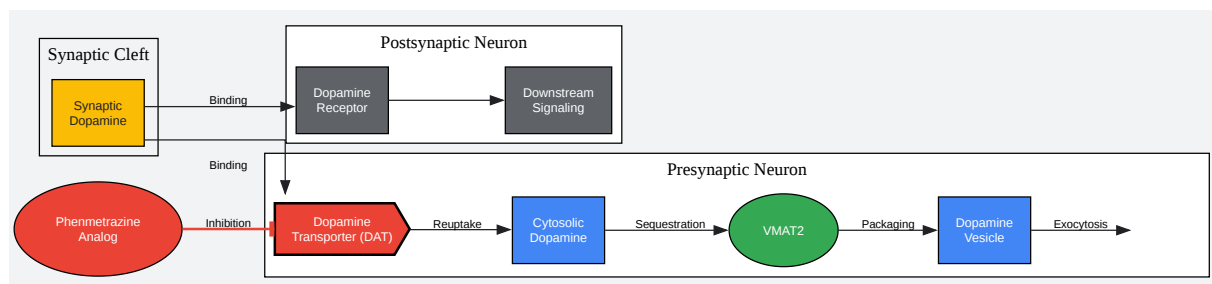
- The cells are lysed to release the intracellular contents, including the accumulated radiolabeled dopamine.
- The cell lysate is transferred to scintillation vials, and a scintillation cocktail is added.
- The amount of radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

- Similar to the synaptosome assay, the IC₅₀ values are determined by analyzing the concentration-response curves for the inhibition of dopamine uptake.

Visualizations

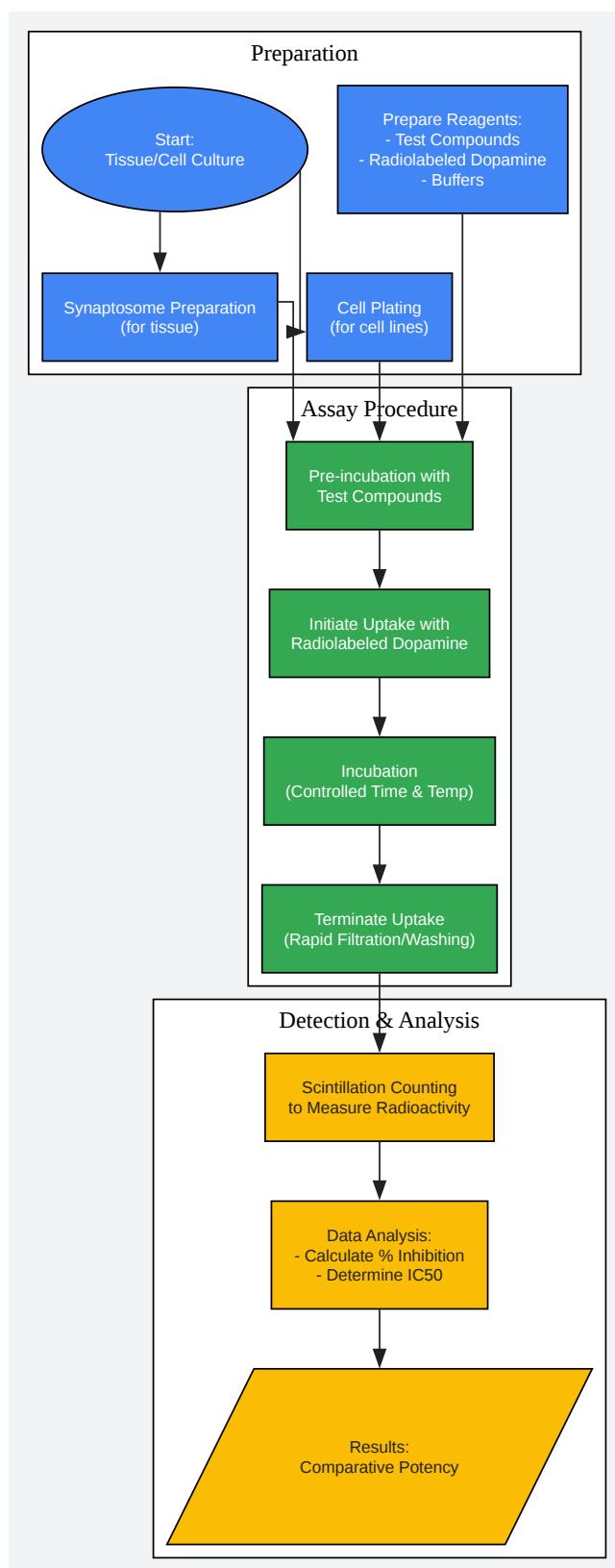
Dopamine Reuptake Signaling Pathway



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Caption: Dopamine reuptake at the synapse and inhibition by phenmetrazine analogs.

Experimental Workflow for In Vitro Dopamine Reuptake Assay



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Caption: Workflow for determining dopamine reuptake inhibition by phenmetrazine analogs.

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